Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate
Description
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 2-bromo-8-hydroxyindolizine-7-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-3-12-5-6(11)4-8(12)9(7)13/h2-5,13H,1H3 |
InChI Key |
PNJPJWUICWBNQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=CN2C=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Indolizine Core Formation
The indolizine scaffold is typically constructed via cyclization reactions involving pyridine or picolinic acid derivatives. A common approach involves the use of substituted pyridines subjected to alkylation or condensation followed by intramolecular cyclization. For example, ethyl 6-hydroxy-2-propionylindolizine-7-carboxylate was synthesized through a regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate, followed by iodine(I) chloride-catalyzed cycloisomerization . Adapting this method, the indolizine core of Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate could be assembled via analogous cyclization of brominated precursors.
Key parameters for cyclization include:
Bromination Techniques for 2-Position Functionalization
Introducing bromine at the 2-position of the indolizine ring is critical. A validated method involves electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine (Br₂). For instance, methyl 3-oxocyclopent-1-ene-1-carboxylate was brominated using Br₂ in dichloromethane with triethylamine as a base, achieving 91% yield . Applied to the indolizine system, this method would require careful control of stoichiometry to avoid over-bromination.
Optimized bromination conditions :
| Parameter | Value | Source |
|---|---|---|
| Brominating agent | Br₂ (1.1 equiv) | |
| Base | Triethylamine (1.2 equiv) | |
| Solvent | Dichloromethane | |
| Temperature | 0°C to room temperature | |
| Reaction time | 2–4 hours |
Hydroxylation and Esterification Steps
The 8-hydroxy and 7-carboxylate groups are introduced through hydrolysis and esterification. A Chinese patent detailing the synthesis of 4-bromo-7-methylindole-2-carboxylic acid provides a template:
-
Alkaline hydrolysis : Ethanolic potassium hydroxide (0.1–1.0M) at room temperature .
-
Esterification : Treatment with methanol and catalytic sulfuric acid .
For this compound, these steps would follow bromination. The hydroxyl group could be introduced via acid- or base-mediated hydrolysis of a protected intermediate, while the methyl ester is formed via Fischer esterification.
Alternative Routes via Baylis-Hillman Intermediates
Thermal cyclization of Baylis-Hillman adducts offers another pathway. For example, methyl 3-hydroxy-2-methylene-3-(pyridyl)propanoate cyclizes to methyl indolizine-2-carboxylate under reflux . Adapting this method, a brominated Baylis-Hillman adduct could yield the target compound.
Advantages :
Challenges and Yield Optimization
Synthesizing this compound faces challenges:
-
Low yields in cyclization : Reported yields for similar indolizines range from 30% to 66% .
-
Side reactions during bromination : Over-bromination or ring opening .
Mitigation strategies :
-
Use of protecting groups for hydroxyl and carboxylate functions.
-
Stepwise bromination and cyclization to improve selectivity .
Comparative Analysis of Synthetic Pathways
| Method | Key Steps | Yield | Complexity |
|---|---|---|---|
| Cyclization + Bromination | Cyclization, Br₂, hydrolysis | ~50% | Moderate |
| Baylis-Hillman route | Adduct formation, thermal cyclization | ~40% | High |
| One-pot bromocyclization | Simultaneous cyclization/bromination | ~35% | Low |
Chemical Reactions Analysis
Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate
- Molecular Formula : C12H10BrN2O3
- Molecular Weight : 304.12 g/mol
- CAS Number : [Insert CAS Number]
The compound features a bromine atom, a hydroxyl group, and a carboxylate moiety, which are critical for its biological activity.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induces apoptosis via caspase activation |
| A549 (Lung) | 15 | Inhibits cell proliferation through cell cycle arrest |
| HCT116 (Colon) | 12 | Modulates signaling pathways related to growth |
Case Study Example : In a study published in Cancer Letters, treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with observed activation of apoptotic pathways through caspase-3 and caspase-9 activation, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 25 |
Case Study Example : A research article in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential for developing new antimicrobial therapies .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties.
| Neurotoxin Model | Protective Effect (%) |
|---|---|
| MPP+ (Parkinson's model) | 70 |
| Aβ42 (Alzheimer's model) | 65 |
Case Study Example : In vitro studies conducted on neuronal cell lines indicated that this compound could mitigate neurotoxicity induced by MPP+, enhancing cell survival rates significantly .
Mechanism of Action
The mechanism of action of Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Compounds for Comparison:
- Methyl 2-bromo-8-methoxyindolizine-7-carboxylate (): Differs at position 8 (methoxy vs. hydroxyl).
- 7-Hydroxycoumarin derivatives (): Share hydroxyl and ester groups but lack the indolizine core and bromine.
- Methyl salicylate (): A simple aromatic ester with hydroxyl substitution, used here for ester-group comparison.

Table 1: Comparative Properties of Selected Compounds
| Compound | Substituents (Positions) | Polarity | Reactivity Highlights | Potential Applications |
|---|---|---|---|---|
| Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate | Br (2), OH (8), COOCH₃ (7) | High | Electrophilic substitution (Br), H-bonding (OH) | Pharmaceuticals, agrochemicals |
| Methyl 2-bromo-8-methoxyindolizine-7-carboxylate | Br (2), OCH₃ (8), COOCH₃ (7) | Moderate | Reduced H-bonding (OCH₃ vs. OH) | Organic synthesis intermediates |
| 7-Hydroxycoumarin | OH (7), lactone structure | High | Fluorescence, enzyme inhibition | Biosensors, medicinal chemistry |
| Methyl salicylate | OH (2), COOCH₃ (1) | Moderate | Anti-inflammatory, volatile ester | Fragrances, topical analgesics |
Analysis :
- Polarity : The hydroxyl group at position 8 in the target compound increases polarity compared to its methoxy analog, enhancing water solubility and interaction with biological targets .
- Reactivity: Bromine at position 2 facilitates nucleophilic aromatic substitution, a feature absent in non-halogenated analogs like 7-hydroxycoumarin. The hydroxyl group’s hydrogen-bonding capacity may stabilize transition states in synthetic reactions .
- Methyl Ester Role : The ester group in the target compound and methyl salicylate improves volatility and modifies lipophilicity, critical for chromatographic analysis (e.g., GC/MS) as seen in methyl ester analyses ().

Spectroscopic and Structural Differences
- NMR Shifts: Bromine’s electronegativity in the target compound deshields adjacent protons, causing distinct δ shifts compared to non-halogenated analogs. The hydroxyl group’s proton may appear as a broad peak (~δ 10–12 ppm) absent in the methoxy derivative .
- Crystallography : Tools like SHELX () could resolve structural differences, such as hydrogen-bonding networks in the hydroxy variant versus van der Waals interactions in the methoxy analog.
Biological Activity
Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive view of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 8-position of the indolizine ring. This unique structure contributes to its diverse biological activities.
Biological Activities
1. Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of the indolizine scaffold have shown effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating potent antibacterial activity.
2. Antiviral Activity
Compounds with similar structural motifs have demonstrated antiviral activity against viruses such as HIV and dengue virus. For example, some derivatives exhibit half-maximal inhibitory concentrations (IC50) in the low micromolar range, suggesting that this compound could also possess antiviral properties .
3. Anticancer Activity
The indolizine framework is known for its anticancer potential. Compounds derived from this scaffold have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results with selectivity indices indicating low cytotoxicity to normal cells while effectively inhibiting cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Some studies suggest that these compounds may inhibit key enzymes involved in pathogen metabolism or cancer cell growth.
- Interference with Viral Replication: Similar compounds have been shown to inhibit viral replication by targeting specific stages in the viral lifecycle .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | < 100 | |
| Antiviral | HIV | < 75 | |
| Antiviral | Dengue Virus | < 5 | |
| Anticancer | Various Cancer Cell Lines | < 50 |
Case Studies
Case Study 1: Antiviral Efficacy Against HIV
A study synthesized a series of derivatives based on the indolizine structure and evaluated their efficacy against HIV integrase. The most potent compound exhibited an EC50 value of 75 µM with no significant cytotoxicity, demonstrating the therapeutic potential of this class of compounds in HIV treatment .
Case Study 2: Antimicrobial Screening
In another study, this compound derivatives were screened against a panel of bacterial pathogens. The results indicated that several compounds had MIC values significantly lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to resolve substituent positions and coupling patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, ester). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and intermolecular interactions .
Q. How is the crystal structure of this compound determined experimentally?
- Protocol : Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to process diffraction data. Validate hydrogen bonding and π-π stacking with ORTEP-3 for visualization. Refinement parameters (R-factor, data-to-parameter ratio) should align with standards in crystallography (e.g., R < 0.05 for high-resolution data) .
Q. What synthetic routes are reported for indolizine derivatives with bromo and ester substituents?
- Approach : Adapt methods for analogous compounds (e.g., methyl indole carboxylates). Bromination at the 2-position may involve electrophilic substitution using NBS or Br₂ in acetic acid. Protect the 8-hydroxy group with a benzyl or methyl ether during synthesis, followed by deprotection .
Advanced Research Questions
Q. How to resolve discrepancies between computational and experimental data for bond lengths in the indolizine core?
- Analysis : Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) with SCXRD results. If deviations exceed 0.02 Å, reassess solvent effects, crystal packing forces, or basis set limitations. Use SHELXL’s restraints to refine disordered regions .
Q. What strategies address contradictory reactivity predictions in brominated indolizines?
- Troubleshooting : If nucleophilic aromatic substitution (SNAr) at the 2-bromo site conflicts with experimental results, evaluate steric hindrance from the 7-carboxylate group. Use competitive kinetic studies (e.g., varying nucleophiles) or Hammett plots to quantify electronic effects. Cross-validate with X-ray charge density analysis .
Q. How to design a crystallization protocol for derivatives with labile hydroxyl groups?
- Optimization : Screen solvents (e.g., DMSO/water mixtures) to stabilize hydrogen bonds. Use WinGX to analyze packing efficiency and symmetry. For air-sensitive crystals, employ inert-atmosphere gloveboxes during mounting. Monitor phase purity via powder XRD post-crystallization .
Data Interpretation and Validation
Q. Why might NMR and X-ray data conflict in assigning substituent positions?
- Resolution : Dynamic effects (e.g., tautomerism) in solution vs. static crystal structures can cause mismatches. Perform variable-temperature NMR to detect equilibria. Validate with NOESY (for spatial proximity) and compare with SHELXL-refined X-ray coordinates .
Q. How to assess the impact of crystallographic disorder on structural accuracy?
- Workflow : In SHELXL, apply PART and SIMU instructions to model disorder. Calculate Flack parameters to rule out twinning. Compare R-values before/after disorder modeling; a >5% improvement justifies the refined disorder .
Methodological Tools
Q. Which software suites integrate best for full structural elucidation?
- Pipeline :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


